Cas no 1593370-82-1 (Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate)
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl1-(2-aminoethyl)-1H-imidazole-5-carboxylate
- AKOS026742124
- Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate
- 1593370-82-1
- EN300-192232
- 1H-Imidazole-5-carboxylic acid, 1-(2-aminoethyl)-, ethyl ester
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- Inchi: 1S/C8H13N3O2/c1-2-13-8(12)7-5-10-6-11(7)4-3-9/h5-6H,2-4,9H2,1H3
- InChI Key: XOXGWNKZAMLZNE-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=CN1CCN)=O
Computed Properties
- Exact Mass: 183.100776666g/mol
- Monoisotopic Mass: 183.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 359.1±22.0 °C(Predicted)
- pka: 9.13±0.10(Predicted)
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-192232-1.0g |
ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate |
1593370-82-1 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-192232-0.05g |
ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate |
1593370-82-1 | 0.05g |
$780.0 | 2023-09-17 | ||
| Enamine | EN300-192232-0.1g |
ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate |
1593370-82-1 | 0.1g |
$817.0 | 2023-09-17 | ||
| Enamine | EN300-192232-0.25g |
ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate |
1593370-82-1 | 0.25g |
$855.0 | 2023-09-17 | ||
| Enamine | EN300-192232-0.5g |
ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate |
1593370-82-1 | 0.5g |
$891.0 | 2023-09-17 | ||
| Enamine | EN300-192232-1g |
ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate |
1593370-82-1 | 1g |
$928.0 | 2023-09-17 | ||
| Enamine | EN300-192232-2.5g |
ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate |
1593370-82-1 | 2.5g |
$1819.0 | 2023-09-17 | ||
| Enamine | EN300-192232-5g |
ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate |
1593370-82-1 | 5g |
$2692.0 | 2023-09-17 | ||
| Enamine | EN300-192232-10g |
ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate |
1593370-82-1 | 10g |
$3992.0 | 2023-09-17 |
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate
Research Brief on Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate (CAS: 1593370-82-1) in Chemical Biology and Pharmaceutical Applications
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate (CAS: 1593370-82-1) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its imidazole core and ethyl carboxylate moiety, serves as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates. The unique structural features of this compound make it particularly valuable for medicinal chemistry applications, where it can be utilized to develop novel therapeutic agents targeting various diseases.
Recent studies have highlighted the role of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate in the development of small-molecule inhibitors and modulators for enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a building block for the synthesis of potent kinase inhibitors, which are being explored for cancer therapy. The compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has been a focal point of these investigations, underscoring its potential in drug discovery.
In addition to its pharmacological applications, Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate has been employed in chemical biology studies to probe cellular pathways. A 2022 study in ACS Chemical Biology utilized this compound to develop fluorescent probes for imaging intracellular processes, providing insights into dynamic biological systems. The study emphasized the compound's stability and compatibility with biological environments, making it a promising tool for advanced imaging techniques.
The synthesis and optimization of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate have also been areas of active research. Recent advancements in synthetic methodologies, such as microwave-assisted reactions and flow chemistry, have improved the yield and purity of this compound, as reported in Organic Process Research & Development (2023). These innovations are critical for scaling up production and ensuring the compound's availability for further research and development.
Looking ahead, the potential of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate in personalized medicine and targeted therapy is being explored. Preliminary data from ongoing clinical trials suggest that derivatives of this compound could be tailored to address specific genetic mutations in diseases like cystic fibrosis and certain cancers. As research progresses, this compound is expected to play a pivotal role in the next generation of precision medicines.
In conclusion, Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate (CAS: 1593370-82-1) represents a valuable asset in the toolkit of chemical biologists and pharmaceutical researchers. Its diverse applications, from drug discovery to chemical probes, highlight its significance in advancing both basic science and therapeutic innovation. Future studies will likely uncover even broader uses for this compound, solidifying its place in the forefront of biomedical research.
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